molecular formula C18H20N4O3 B2872462 N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034476-29-2

N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No. B2872462
CAS RN: 2034476-29-2
M. Wt: 340.383
InChI Key: FQOSMVOFNCGHLW-UHFFFAOYSA-N
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Description

“N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide” is a complex organic compound that contains a pyrimidine ring and a piperidine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the formation of the piperidine ring, and the coupling of these two rings . The exact synthesis would depend on the specific substituents and their positions on the rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a piperidine ring, connected by a carbonyl group and an ether linkage . The exact structure would depend on the specific substituents and their positions on the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and piperidine rings, as well as the ether and carbonyl groups . These functional groups could participate in a variety of reactions, including nucleophilic substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and piperidine rings, as well as the ether and carbonyl groups. These groups could affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Anti-Angiogenic Therapy

This compound has shown promise in anti-angiogenic therapy , which is crucial in the treatment of cancer. By inhibiting the formation of new blood vessels (angiogenesis), it can prevent tumors from receiving nutrients and oxygen necessary for their growth. The efficacy of derivatives of this compound in blocking angiogenesis has been demonstrated using the chick chorioallantoic membrane (CAM) model .

DNA Cleavage Agent

The compound and its derivatives have been studied for their ability to cleave DNA. This is significant for cancer treatment as it can lead to the disruption of cancer cell replication. The DNA cleavage activities of these compounds have been evaluated, showing potential as anticancer agents by altering DNA replication and inhibiting tumor cell growth .

Protein Kinase B (Akt) Inhibition

Derivatives of this compound have been identified as selective inhibitors of Protein Kinase B (Akt), which is an important target in cancer therapy due to its role in cell proliferation and survival. These inhibitors can modulate biomarkers of signaling through PKB and have shown to inhibit the growth of human tumor xenografts in mice .

Antidiabetic Activity

Some derivatives have been explored for their potential application in reducing blood glucose levels, which is beneficial for the treatment of diabetes and related disorders. Their ability to lower plasma blood glucose can be leveraged in managing conditions like hyperglycemia, diabetic dyslipidemia, and insulin resistance .

Chemokine Receptor Antagonism

The compound has been part of the design for potent C–C chemokine receptor type 3 (CCR3) receptor antagonists. CCR3 is involved in inflammatory responses, and antagonists can be used to treat diseases like asthma and allergies where inflammation is a key factor .

Antifungal Applications

Derivatives of this compound have been synthesized and evaluated for their antifungal activities. The studies have revealed that these derivatives possess moderate to high in vitro antifungal activities, indicating their potential use as fungicides .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of its potential applications .

properties

IUPAC Name

N-[4-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13(23)21-15-6-4-14(5-7-15)18(24)22-10-2-3-16(11-22)25-17-8-9-19-12-20-17/h4-9,12,16H,2-3,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOSMVOFNCGHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide

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